Trihexyl phosphate chemical structure and properties
Trihexyl phosphate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyl phosphate (THP) is an organophosphate ester, a triester of phosphoric acid and hexanol, with the chemical formula C₁₈H₃₉O₄P.[1] It is a colorless and odorless liquid characterized by high thermal stability and low volatility.[1][2][3] These properties have led to its widespread industrial use as a flame retardant, plasticizer in polymers like vinyl resins and rubber, and as a solvent.[1][2][3][4] In the realm of scientific research, THP is gaining attention for its toxicological effects, particularly its impact on hepatic cells, making it a subject of interest in toxicology and drug development studies.[1][5][6] This technical guide provides an in-depth overview of the chemical structure, properties, and toxicological profile of trihexyl phosphate, with a focus on the experimental methodologies and signaling pathways relevant to researchers.
Chemical Structure and Identifiers
Trihexyl phosphate consists of a central phosphate group bonded to three hexyl chains.
Table 1: Chemical Identifiers for Trihexyl Phosphate
| Identifier | Value |
| IUPAC Name | trihexyl phosphate |
| CAS Number | 2528-39-4 |
| Molecular Formula | C₁₈H₃₉O₄P |
| Molecular Weight | 350.47 g/mol |
| InChI Key | SFENPMLASUEABX-UHFFFAOYSA-N |
| SMILES | CCCCCCOP(=O)(OCCCCCC)OCCCCCC |
Physicochemical Properties
The physical and chemical properties of trihexyl phosphate are summarized in the tables below.
Table 2: Physical Properties of Trihexyl Phosphate
| Property | Value |
| Physical State | Colorless liquid |
| Boiling Point | 192-193 °C at 6.5 Torr |
| Density | 0.9215 g/cm³ at 20 °C |
| Flash Point | 181.6 °C |
| Vapor Pressure | 6.99E-05 mmHg at 25°C |
| Water Solubility | 250 μg/L at 20 °C |
| logP | 6.88520 |
| Refractive Index | 1.441 |
Table 3: Chemical Properties of Trihexyl Phosphate
| Property | Description |
| Thermal Stability | High thermal stability, but decomposes at temperatures below its boiling point. |
| Hydrolysis | Hydrolyzes under acidic and alkaline conditions to yield phosphoric acid and hexanol. |
| Flame Retardant Mechanism | Upon heating, it releases phosphorus-containing radicals that react with free radicals from combustion to form a stable char layer. This char acts as a barrier to oxygen and heat, slowing combustion. |
Experimental Protocols
Synthesis of Trihexyl Phosphate via Acid-Catalyzed Esterification
This protocol describes a common laboratory-scale synthesis of trihexyl phosphate.
Materials:
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Phosphoric acid (H₃PO₄)
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Hexanol (C₆H₁₃OH)
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Sulfuric acid (H₂SO₄) as a catalyst
-
Inert gas (e.g., Nitrogen or Argon)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous magnesium sulfate (MgSO₄)
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Organic solvent for extraction (e.g., diethyl ether)
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine stoichiometric amounts of phosphoric acid and hexanol. A common molar ratio is 1:3.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Inert Atmosphere: Purge the reaction flask with an inert gas to prevent oxidation.
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Heating and Reflux: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Extraction and Drying: Extract the organic layer with an appropriate solvent like diethyl ether. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure trihexyl phosphate.
-
Characterization: Confirm the purity and identity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P NMR is particularly useful for phosphate groups) and Gas Chromatography-Mass Spectrometry (GC-MS).
Determination of Physicochemical Properties
Standardized methods are used to determine the physicochemical properties of trihexyl phosphate.
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Boiling Point: Determined using an ebulliometer or by distillation following OECD Guideline 103.[7]
-
Density: Measured using a pycnometer or an oscillating densitimeter according to OECD Guideline 109.[7]
-
Water Solubility: The shake-flask method (OECD Guideline 105) is commonly employed. A saturated solution of THP in water is prepared, and the concentration is determined by a suitable analytical method like GC.
-
Vapor Pressure: Can be determined using a vapor pressure balance or the gas saturation method as described in OECD Guideline 104.[7]
In Vitro Hepatotoxicity Assay
This protocol outlines a general procedure to assess the hepatotoxicity of trihexyl phosphate on liver cell lines.
Materials:
-
Human hepatocyte cell line (e.g., LO2) or mouse hepatocyte cell line (e.g., AML12)
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trihexyl phosphate (THP) stock solution in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the hepatocyte cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
THP Exposure: Prepare serial dilutions of THP in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of THP. Include a vehicle control (medium with the solvent used for THP stock).
-
Incubation: Incubate the cells with THP for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of THP.
Toxicological Profile and Signaling Pathways
Recent studies have highlighted the hepatotoxicity of trihexyl phosphate, demonstrating its ability to induce endoplasmic reticulum (ER) stress-mediated apoptosis and cell cycle arrest in liver cells.[1][5][6]
ER Stress-Mediated Apoptosis
ER stress occurs when the folding capacity of the endoplasmic reticulum is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. Prolonged ER stress can trigger apoptosis through several signaling pathways. In the context of THP-induced hepatotoxicity, the unfolded protein response (UPR) is activated, which, if the stress is unresolved, leads to programmed cell death.
Caption: ER Stress-Mediated Apoptosis Pathway Induced by Trihexyl Phosphate.
Cell Cycle Arrest
Trihexyl phosphate has been shown to cause cell cycle arrest, a mechanism that halts cell proliferation in response to cellular stress or damage. This process is tightly regulated by a network of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors.
Caption: Simplified Signaling Pathway of Trihexyl Phosphate-Induced Cell Cycle Arrest.
Conclusion
Trihexyl phosphate is a compound with significant industrial applications and an emerging toxicological profile of interest to the scientific community. Its ability to induce hepatotoxicity through ER stress-mediated apoptosis and cell cycle arrest provides a valuable model for studying these fundamental cellular processes. This guide has provided a comprehensive overview of the chemical and physical properties of THP, along with detailed experimental protocols for its synthesis and toxicological evaluation. The elucidation of the signaling pathways involved in its toxicity offers potential targets for further research and a deeper understanding of the molecular mechanisms of cellular damage. As research into organophosphate esters continues, a thorough understanding of compounds like trihexyl phosphate is crucial for both industrial safety and advancements in biomedical science.
References
- 1. Trihexyl Phosphate|CAS 2528-39-4|Flame Retardant [benchchem.com]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. prc.cnrs.fr [prc.cnrs.fr]
